2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound is a purine derivative characterized by a 1,3-dimethylxanthine core modified at the 7-position with an acetic acid moiety and at the 8-position with a pyrrolidin-1-yl group. Its synthesis typically involves alkylation of xanthine precursors followed by functionalization. For example, ethyl 2-chloroacetate is used to introduce the acetic acid side chain, while substitution reactions at the 8-position (e.g., with pyrrolidine) yield the final product . The compound has been explored in medicinal chemistry for its receptor-binding properties, particularly targeting 5-HT6, 5-HT7, and D2 receptors, which are relevant to central nervous system (CNS) disorders .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-15-10-9(11(21)16(2)13(15)22)18(7-8(19)20)12(14-10)17-5-3-4-6-17/h3-7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNFCFZXXGCJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a synthetic derivative of purine and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrrolidine ring and a purine base, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme implicated in glucose metabolism and associated with type 2 diabetes and obesity .
Antidiabetic Effects
Studies have demonstrated that the compound exhibits significant DPP-IV inhibitory activity. In vitro assays indicated that it could lower blood glucose levels by enhancing insulin secretion and prolonging the action of incretin hormones .
Anticancer Properties
Preliminary research suggests that the compound may have anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, it has shown potential in inhibiting the MEK-MAPK signaling pathway, which is often dysregulated in various cancers .
Case Studies
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics. It exhibits high bioavailability when administered orally, with peak plasma concentrations reached within 1-2 hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens .
Safety Profile
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a low incidence of adverse effects. However, higher doses may lead to gastrointestinal disturbances and mild hepatotoxicity, necessitating further investigation into its safety profile in long-term use .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that purine derivatives, including the compound , exhibit significant anti-inflammatory properties. A study by Abou-Ghadir et al. synthesized a series of purine-dione derivatives and evaluated their anti-inflammatory effects. The results demonstrated that many of these compounds showed comparable or superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Key Findings:
- The synthesized compounds were tested for their ability to inhibit inflammatory markers.
- Most derivatives exhibited good to excellent anti-inflammatory activity.
- Structure-activity relationship (SAR) studies suggested that modifications at specific positions on the purine ring could enhance efficacy.
Anticancer Potential
Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that purine derivatives can interfere with nucleic acid synthesis in cancer cells, leading to apoptosis. Research conducted on similar compounds has shown promise in inhibiting tumor growth in various cancer models .
Case Study:
- A derivative similar to 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid was tested in vitro against several cancer cell lines.
- The results indicated a dose-dependent inhibition of cell proliferation, suggesting a mechanism involving disruption of DNA replication.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of purine derivatives, including this compound. Research indicates that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Research Insights:
- In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress.
- Animal models showed reduced symptoms of neurodegeneration when treated with purine derivatives.
General Synthetic Route
-
Formation of Purine Base :
- Starting from readily available precursors such as uracil or xanthine derivatives.
- Key reactions include condensation and cyclization steps.
-
Functionalization :
- Introduction of the pyrrolidine group through nucleophilic substitution.
- Acetic acid is then added via carboxylation reactions.
-
Purification :
- The final product is purified using techniques such as recrystallization or chromatography.
Comparison with Similar Compounds
Bromo-Substituted Analog
Compound : N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide (22e)
Arylpiperazino-Substituted Derivatives
Example: N-[4-(4-(Benzo[d]isothiazol-3-yl)piperazino)butyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (Compound 6)
- Structural Difference: Pyrrolidin-1-yl replaced with arylpiperazino groups (e.g., benzo[d]isothiazol-3-yl).
- Activity : Demonstrates high affinity for serotonin (5-HT6/7) and dopamine D2 receptors, making it a candidate for CNS drug development .
- Synthesis: Achieved via CDI-mediated coupling of arylpiperazinoalkylamines with xanthinylacetic acids .
Alkoxy-Substituted Analogs
Example: Ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]butanoate (Compound 3)
- Structural Difference : Pyrrolidin-1-yl replaced with ethoxy or propoxy groups.
- Activity : Shows analgesic and anti-inflammatory effects, likely due to enhanced lipophilicity improving membrane permeability .
Modifications at the 7-Position
Theophylline-7-Acetic Acid (Acefylline, CAS 652-37-9)
Oxadiazol-2-ylthio Derivatives
Example : 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)acetamide (10j)
Key Observations :
8-Position Substituents: Pyrrolidin-1-yl and arylpiperazino groups enhance CNS receptor binding due to their basicity and ability to form hydrogen bonds . Halogens (e.g., bromo) improve antiproliferative activity by interacting with DNA or enzyme active sites . Alkoxy groups increase lipophilicity, favoring peripheral therapeutic effects (e.g., anti-inflammatory) .
7-Position Modifications :
Q & A
Q. Table 1: Synthetic Conditions
| Reagent/Role | Example | Conditions | Purification Method |
|---|---|---|---|
| Coupling Agent | CDI | RT, 1 h stirring | Silica chromatography |
| Amine | Pyrrolidine | 48 h reaction time | CH₂Cl₂/MeOH (95:5) |
Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Answer:
Byproduct formation often arises from incomplete coupling or side reactions. Optimization strategies include:
- Temperature Control : Maintain 25–30°C to balance reactivity and selectivity .
- pH Adjustment : Use triethylamine (TEA) to deprotonate intermediates, enhancing coupling efficiency .
- Reagent Purity : Ensure CDI and amines are freshly distilled to avoid moisture-induced degradation .
- Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Structural confirmation and purity assessment require:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₆O₄: 320.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological assays (e.g., IC₅₀ variability) often stem from:
- Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Compound Stability : Test degradation under assay conditions via LC-MS .
- Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate binding .
- Reproducibility : Collaborate with independent labs to replicate findings .
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to adenosine receptors (e.g., A₂A). Validate with crystallographic data if available .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., pyrrolidine vs. piperidine) on activity using Hammett σ values .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Outputs | Validation |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG) | X-ray co-crystal structures |
| MD Simulations | GROMACS | RMSD, H-bond occupancy | Experimental IC₅₀ |
Basic: What are the compound’s key physicochemical properties relevant to experimental design?
Answer:
- Solubility : Limited aqueous solubility (use DMSO for stock solutions; dilute in PBS for assays) .
- Stability : Store at –20°C under argon to prevent oxidation .
- LogP : Predicted ~1.2 (via ChemAxon), indicating moderate lipophilicity .
Advanced: How can researchers integrate findings into broader pharmacological frameworks?
Answer:
- Mechanistic Studies : Link adenosine receptor modulation to downstream pathways (e.g., cAMP/PKA) using knockout models .
- Theoretical Alignment : Map results to purine derivative SAR databases (e.g., ChEMBL) to identify novel analogs .
- Interdisciplinary Collaboration : Partner with chemical biologists to design fluorescent probes (e.g., BODIPY conjugates) for cellular tracking .
Advanced: What strategies address low yield in large-scale synthesis?
Answer:
- Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer .
- Catalysis : Screen Pd/C or Ni catalysts for deprotection steps .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
